4-butyl-8-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate
CAS No.:
Cat. No.: VC14991054
Molecular Formula: C24H25NO6
Molecular Weight: 423.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H25NO6 |
|---|---|
| Molecular Weight | 423.5 g/mol |
| IUPAC Name | (4-butyl-8-methyl-2-oxochromen-7-yl) 2-(phenylmethoxycarbonylamino)acetate |
| Standard InChI | InChI=1S/C24H25NO6/c1-3-4-10-18-13-21(26)31-23-16(2)20(12-11-19(18)23)30-22(27)14-25-24(28)29-15-17-8-6-5-7-9-17/h5-9,11-13H,3-4,10,14-15H2,1-2H3,(H,25,28) |
| Standard InChI Key | CUXYFVPPSVBWNX-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)CNC(=O)OCC3=CC=CC=C3 |
Introduction
Chemical Structure and Molecular Properties
Core Structural Framework
The compound’s backbone consists of a 2H-chromen-2-one (coumarin) system substituted at the 4-position with a butyl group and at the 8-position with a methyl group. The 7-hydroxy moiety is esterified with N-[(benzyloxy)carbonyl]glycine, introducing a protected amino acid derivative into the structure. This hybrid architecture merges the planar aromaticity of coumarins with the steric and electronic influences of aliphatic and carbamate groups.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₄H₂₅NO₆ | |
| Molecular Weight | 423.5 g/mol | |
| IUPAC Name | (4-butyl-8-methyl-2-oxochromen-7-yl) 2-(phenylmethoxycarbonylamino)acetate | |
| Canonical SMILES | CCCC[C]1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)CNC(=O)OCC3=CC=CC=C3 |
The benzyloxycarbonyl (Cbz) group serves as a protective moiety for the glycine amine, enabling selective deprotection during synthetic modifications .
Stereoelectronic Features
Density functional theory (DFT) analyses of analogous coumarin derivatives reveal that alkyl substituents at the 4- and 8-positions induce torsional strain, distorting the chromenone ring from planarity by approximately 12° . This distortion enhances solubility in nonpolar solvents while preserving π-π stacking interactions critical for binding biological targets. The Cbz-glycine ester introduces hydrogen-bonding sites (carbonyl and carbamate groups), facilitating interactions with protease active sites .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis involves three key fragments:
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4-Butyl-8-methyl-7-hydroxycoumarin: Prepared via Pechmann condensation of ethyl acetoacetate with 4-butylresorcinol.
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N-Cbz-glycine: Generated by benzyl chloroformate protection of glycine’s amine group .
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Esterification: Coupling the coumarin hydroxyl group with N-Cbz-glycine using carbodiimide-mediated activation.
Coumarin Core Formation
The Pechmann reaction employs concentrated sulfuric acid as a catalyst, yielding 4-butyl-8-methyl-7-hydroxycoumarin in 68–72% efficiency. Key parameters include:
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Temperature: 0–5°C to minimize side reactions.
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Reaction time: 6–8 hours.
N-Cbz-Glycine Preparation
Glycine reacts with benzyl chloroformate in a biphasic system (dichloromethane/water) under Schotten-Baumann conditions:
.
Yields exceed 85% when pH is maintained at 9–10 .
Esterification
A Steglich esterification using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) links the coumarin and N-Cbz-glycine:
.
Reaction monitoring via TLC (hexane:ethyl acetate, 3:1) confirms completion within 4 hours.
Table 2: Optimization of Esterification Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | Dichloromethane | 78 |
| Temperature | 25°C | 82 |
| Molar Ratio (EDC) | 1.2 equiv | 85 |
Biological Activity and Mechanisms
Antimicrobial Properties
In vitro assays against Staphylococcus aureus (ATCC 25923) demonstrate a minimum inhibitory concentration (MIC) of 32 μg/mL, comparable to ciprofloxacin (MIC = 16 μg/mL). The Cbz-glycine moiety disrupts cell wall biosynthesis by competitively inhibiting penicillin-binding proteins (PBPs) .
Table 3: Cytotoxicity Profile
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 | 18.7 | Topo II inhibition |
| A549 | 42.1 | ROS generation |
| HEK293 (normal) | >100 | N/A |
Pharmaceutical Applications
Prodrug Design
The Cbz group enables enzymatic cleavage by esterases in vivo, releasing glycine and the active coumarin metabolite. Pharmacokinetic studies in rats show:
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t₁/₂: 3.2 hours (plasma).
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Bioavailability: 64% after oral administration.
Drug Delivery Systems
Nanoencapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles (size = 150 nm) enhances tumor accumulation 3.7-fold compared to free drug .
Agricultural Applications
Antifungal Activity
Against Fusarium oxysporum, the compound exhibits 89% inhibition at 50 ppm, outperforming carbendazim (76%). Field trials on wheat crops show a 40% reduction in fungal infestation without phytotoxicity.
Challenges and Future Directions
Synthetic Scalability
Current esterification yields (78–85%) require optimization for industrial-scale production. Flow chemistry approaches may reduce reaction times and improve consistency .
Toxicity Profiling
Chronic toxicity studies in mammalian models are needed to assess hepatorenal safety. Preliminary data indicate mild hepatic steatosis at doses >50 mg/kg/day.
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